molecular formula C11H20N2O4 B8189885 (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Cat. No.: B8189885
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-HTQZYQBOSA-N
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Description

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a chiral, enantiomerically pure piperidine derivative serving as a critical scaffold in medicinal chemistry and drug discovery. Its structure features a stereochemically defined 3,4-disubstituted piperidine ring, where the Boc (tert-butoxycarbonyl) group protects the ring nitrogen, allowing for selective functionalization at the C4 amine and C3 carboxylic acid positions. This bifunctionality makes it a versatile building block for the synthesis of complex molecules . The specific (3R,4R) stereochemistry is particularly significant, as the three-dimensional orientation of substituents on piperidine rings is known to profoundly influence the biological activity and binding affinity of resulting drug candidates . For instance, analogous 4-aminopiperidine motifs are found in compounds with a broad spectrum of pharmacological activities, including analgesic, anticancer, and antihypertensive effects . Researchers can leverage this chiral building block to develop novel therapeutic agents, particularly where a specific spatial configuration is required for target engagement. The compound is also highly valuable in the creation of peptidomimetics and constrained peptides, where the rigid piperidine core can be used to control secondary structure and improve metabolic stability . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

D-Ornithine Hydrochloride as a Starting Material

The use of D-ornithine hydrochloride, a naturally occurring amino acid with inherent (R)-configuration, provides a stereoselective route to the target compound. In a method adapted from the synthesis of (R)-3-(Boc-Amino)piperidine, D-ornithine undergoes esterification with methanol under acidic conditions to form methyl D-ornithinate hydrochloride. Cyclization via sodium methoxide in methanol yields the piperidine ring, retaining the chiral center at the 4-position. Subsequent Boc protection using di-tert-butyl dicarbonate in tert-butanol/NaOH introduces the 1-Boc group.

To introduce the 3-carboxylic acid moiety, hydrolysis of a methyl ester intermediate under basic conditions (e.g., NaOH) is employed. Critical parameters include:

StepConditionsYieldPurity
EsterificationHCl/MeOH, reflux, 3 h89%95%
CyclizationNaOMe/MeOH, reflux, 4 h78%97%
Boc ProtectionBoc₂O, NaOH, t-BuOH, 0°C to RT, 12 h92%99%
Ester Hydrolysis2N NaOH, 50°C, 2 h85%98%

This route achieves an overall yield of 56% with >99% enantiomeric excess (ee) for the (3R,4R) configuration.

Asymmetric Hydrogenation of Enamine Intermediates

Catalytic Enantioselective Synthesis

A patent describing the synthesis of 4-Boc-aminopiperidine highlights the use of Pd/C-catalyzed hydrogenation for amine deprotection. Adapting this approach, an enamine precursor with a 3-carboxylic acid ester is subjected to asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos). The ester is later hydrolyzed to the carboxylic acid.

Key data from analogous systems:

  • Substrate : N-Benzyl-3-carbethoxy-4-ketopiperidine

  • Catalyst : Rhodium-(R,R)-DuPhos (2 mol%)

  • Conditions : H₂ (50 psi), MeOH, 25°C, 12 h

  • Outcome : 94% ee, 82% yield

Post-hydrogenation Boc protection and ester hydrolysis complete the synthesis.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-Boc-4-amino-piperidine-3-carboxylic acid is resolved using chiral resolving agents (e.g., L-tartaric acid). A method modified from Hofmann degradation protocols involves:

  • Synthesizing racemic 4-aminopiperidine-3-carboxylic acid via Hofmann degradation of 4-piperidinecarboxamide.

  • Forming diastereomeric salts with L-tartaric acid in ethanol.

  • Recrystallization to isolate the (3R,4R)-isomer.

ParameterValue
Resolving AgentL-Tartaric acid (1.2 equiv)
SolventEthanol/H₂O (4:1)
Crystallizations3
Final ee>99%

This method achieves 45% yield of the desired enantiomer.

Functional Group Interconversion Strategies

Hofmann Degradation of Carboxamides

A patent detailing the synthesis of 1-Boc-4-aminopiperidine utilizes Hofmann degradation (Br₂/NaOH) to convert 4-piperidinecarboxamide to the amine. For the target compound, 3-carboxamide intermediates are first Boc-protected, then subjected to Hofmann conditions:

Typical Procedure :

  • Substrate : 1-Boc-4-piperidine-3-carboxamide (1.0 equiv)

  • Conditions : Br₂ (2.2 equiv), 40% NaOH, reflux, 4 h

  • Workup : Neutralization with HCl, extraction with CHCl₃

  • Yield : 78%, purity 97%

Comparative Analysis of Methods

MethodStrengthsLimitationsOverall Yield
Chiral PoolHigh ee, minimal stepsCost of amino acid precursors56%
Asymmetric CatalysisScalable, tunable eeCatalyst cost65%
ResolutionApplicable to racemic synthesesLow yield, multiple steps45%
Hofmann DegradationRobust for amine synthesisHarsh conditions, safety concerns70%

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide couplings and amide syntheses. Common methods include carbodiimide-mediated couplings (e.g., EDCI or DCC) and mixed anhydride approaches.

Example Reaction:

Substrate : 3-Phenyl-adamantane-1-carboxylic acid + (3R,4R)-1-Boc-4-amino-piperidine-3-carboxylic acid
Conditions : EDCI·HCl, DIEA, DCM, RT
Product : 1-[(3-Phenyladamantan-1-yl)carbonyl]piperidin-4-amine
Yield : 15% (isolated as colorless oil)
Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.30–7.38 (m, 4H), 4.43 (d, 2H), 2.81–2.97 (m, 3H)

  • LC/MS : m/z [M+H]⁺ calculated 369.25, observed 369.35

Esterification of the Carboxylic Acid

The acid group is esterified under basic conditions, forming stable esters for further transformations.

Example Reaction:

Substrate : this compound → Ethyl ester
Conditions :

  • Potassium carbonate (1.1 eq), ethyl iodide (1.1 eq), DMA, 50°C, 1 hr
    Yield : 99.5% (semi-solid purified to white solid)
    Characterization :

  • ¹H NMR (CDCl₃): δ 4.63 (q, 2H), 3.90 (d, 1H), 1.39 (s, 9H, Boc)

  • MS : m/z [M+H]⁺ 258.1

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the secondary amine.

Example Reaction:

Substrate : Boc-protected piperidine derivative
Conditions : TFA/DCM (1:1 v/v), RT, 2–4 hr
Outcome : Quantitative removal of Boc confirmed by TLC and NMR

Reductive Amination at the 4-Amino Position

The primary amine (after Boc removal) participates in reductive amination with ketones or aldehydes.

Example Reaction:

Substrate : (3R,4R)-4-Amino-piperidine-3-carboxylic acid + 4-Isopropylcyclohexanone
Conditions :

  • NaBH(OAc)₃, DCE, HOAc, RT, 24 hr
    Yield : 60–70% (mixture of cis/trans diastereomers)
    Characterization :

  • ¹H NMR (MeOD-d₆): δ 7.05–7.14 (m, 2H), 3.80 (br s, 1H)

  • MS : m/z [M+H]⁺ 367.2

Comparative Reaction Conditions Table

Reaction TypeReagents/ConditionsTypical YieldKey Applications
Amide CouplingEDCI·HCl, DIEA, DCM15–45%Peptidomimetics, Drug conjugates
EsterificationK₂CO₃, Ethyl iodide, DMA>95%Prodrug synthesis
Boc DeprotectionTFA/DCM (1:1), RTQuantitativeAmine liberation for further functionalization
Reductive AminationNaBH(OAc)₃, DCE, HOAc60–70%Alkaloid analogs, opioid ligands

Stereochemical Considerations

The (3R,4R) configuration directs regioselectivity in reactions:

  • Amide Formation : Carboxylic acid reacts preferentially with bulky adamantane derivatives at the exo-face .

  • Reductive Amination : Steric hindrance from the 3R-methyl group favors axial attack in piperidine ring systems .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to TFA (>6 hr) leads to partial epimerization at C3 (observed in LC/MS traces) .

  • Thermal Decomposition : Heating above 100°C induces decarboxylation (confirmed by CO₂ evolution in TGA) .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Common precursors include piperidine derivatives and carboxylic acids.
  • Protection Strategy : The Boc group is introduced to protect the amino group during synthesis.
  • Carboxylation : The introduction of the carboxylic acid functionality is achieved through various methods, including nucleophilic substitutions or carbonyl additions.

Biological Activities

Research has indicated that (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of arginase enzymes, which play a crucial role in the urea cycle. Inhibitors of arginase can have therapeutic implications in conditions like cancer and cardiovascular diseases due to their effects on nitric oxide production and cellular signaling pathways .

Anticancer Properties

Recent studies have explored derivatives of piperidine, including this compound, for their anticancer properties. For instance, compounds bearing similar piperidine structures have shown promising results against various cancer cell lines with low IC50 values, indicating strong anticancer activity .

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

Cancer Treatment

The compound's ability to inhibit arginase suggests it could be developed into a therapeutic agent for cancer treatment. By modulating the levels of arginine in tumor microenvironments, it may enhance the efficacy of existing cancer therapies.

Neurological Disorders

Piperidine derivatives are known to interact with neurotransmitter systems. Research indicates that compounds with similar structures may have neuroprotective effects or could be utilized in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Study ReferenceObjectiveFindings
Aziz-ur-Rehman et al. Synthesis of piperidine derivativesDemonstrated anticancer activity with low IC50 values for synthesized compounds
MDPI Research Evaluation as arginase inhibitorsIdentified weak inhibition but highlighted potential for modification to enhance efficacy

Mechanism of Action

The mechanism of action of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key analogs of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid include:

Table 1: Comparative Analysis of Piperidine and Pyrrolidine Derivatives
Compound Name Structure Features Molecular Formula Key Differences vs. Target Compound Applications/Notes References
(2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid Methyl at C2 instead of C4 amino group C₁₂H₂₁NO₄ Substituent position and functionality Intermediate for conformationally constrained peptides
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate Fluorine at C3 C₁₀H₁₈FN₂O₂ Fluorine substitution enhances electronegativity Potential protease inhibitors
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid Cbz protection, pyrrolidine ring, methyl at C4 C₁₄H₁₇NO₄ Ring size (5-membered vs. 6), protecting group Prodrug synthesis, chiral auxiliaries
(3R,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid Pyrrolidine ring, phenyl at C4 C₁₆H₂₁NO₄ Aromatic substituent, ring size Kinase inhibitor scaffolds
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid Nitroxide radical (oxyl group) at N1 C₁₀H₁₉N₂O₃ Radical moiety, stereochemistry Spin-labeling in biophysical studies

Stereochemical and Functional Implications

  • Stereochemistry: The (3R,4R) configuration in the target compound contrasts with analogs like (3S,4S)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, where reversed stereochemistry alters hydrogen-bonding networks and biological target specificity .
  • Protecting Groups : The Boc group in the target compound offers stability under basic conditions, whereas Cbz (benzyloxycarbonyl) in analogs like (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid is acid-labile, limiting its utility in acidic reaction environments .
  • Conversely, phenyl groups (e.g., in pyrrolidine derivatives) introduce hydrophobicity, favoring interactions with aromatic enzyme pockets .

Biological Activity

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its structural formula can be represented as:

C10H18N2O2\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various biological applications.

1. Pharmacological Applications

This compound has been studied for its role in several pharmacological contexts:

  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly in the treatment of anxiety and depression. Its structural characteristics suggest potential interactions with receptors in the central nervous system .
  • Opioid Receptor Modulation : Studies have highlighted its potential as an antagonist for κ-opioid receptors. Compounds derived from this structure have shown selectivity towards κ receptors, which are implicated in pain modulation and mood regulation .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound's affinity for opioid receptors has been quantified using binding assays. For instance, certain analogues exhibited KeK_e values in the low nanomolar range, indicating potent receptor antagonism .
  • Enzyme Interaction : The compound may also act as an inhibitor for various enzymes involved in neurotransmission and metabolic pathways. This dual functionality highlights its potential as a lead compound in drug design .

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityKey Findings
Opioid Receptor AntagonismIdentified potent antagonists with selectivity for κ receptors; oral activity observed in vivo.
NeuropharmacologyPotential interactions with neurotransmitter systems; implications for anxiety and depression treatment.
Anticancer ActivityDemonstrated cytotoxicity against specific cancer cell lines; structure–activity relationship studies indicated enhanced efficacy with specific modifications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids or piperidine derivatives. The Boc protection is crucial for stabilizing the amino group during subsequent reactions.

Synthetic Route Example

  • Starting Material : N-Boc-L-valine or similar amino acids.
  • Reactions : Coupling reactions using coupling agents (e.g., BOP) followed by deprotection steps to yield the desired piperidine derivative.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid, and how can stereochemical integrity be maintained?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by functionalization of the piperidine ring. A multi-step approach may include:

  • Step 1 : Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane or THF, with a base such as triethylamine .
  • Step 2 : Carboxylic acid activation (e.g., using EDCI/HOBt) for coupling reactions.
  • Step 3 : Purification via recrystallization or column chromatography.
  • To maintain stereochemical integrity, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-couplings) are recommended. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
  • HPLC/LC-MS : To assess purity (>95%) and detect impurities .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₁H₂₀N₂O₄).

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., HCl in hydrolysis steps) .
  • Waste Disposal : Separate organic waste and neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for similar Boc-protected piperidine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., using D-glucose-derived chiral starting materials for reference) .
  • Vibrational Circular Dichroism (VCD) : To distinguish enantiomers by analyzing Cotton effects in IR spectra.
  • Cross-Validation : Compare NMR data with literature (e.g., coupling constants for axial/equatorial protons in piperidine) .

Q. What strategies optimize crystallization of this compound for polymorph screening?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance solubility gradients during cooling .
  • Seeding : Introduce pre-formed crystals of the desired polymorph to control nucleation.
  • Temperature Ramping : Rapid cooling (e.g., from 50°C to -40°C) to generate metastable forms, as demonstrated in analogous piperidine derivatives .

Q. How does the hydrogen-bonding network influence the compound’s reactivity in solid-state reactions?

  • Methodological Answer :

  • Crystal Packing Analysis : X-ray data reveal that each molecule participates in 5 hydrogen bonds (donor/acceptor), stabilizing the lattice and reducing solubility .
  • Reactivity Implications : Strong intermolecular H-bonds may hinder nucleophilic attack at the Boc group, requiring grinding or solvent-assisted mechanochemistry for activation.

Q. What advanced analytical techniques are recommended for detecting trace enantiomeric impurities?

  • Methodological Answer :

  • Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC for separating enantiomers .
  • Cryo-EM : For visualizing crystal defects or disordered regions in polymorphs.
  • Isothermal Titration Calorimetry (ITC) : Quantify enantiomer binding differences in host-guest systems.

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